molecular formula C19H27N7O3 B2882740 N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE CAS No. 575459-25-5

N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Cat. No.: B2882740
CAS No.: 575459-25-5
M. Wt: 401.471
InChI Key: JXNSQQRBHSLNMA-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with nitro, morpholine, and dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O3/c1-13-4-5-15(12-14(13)2)22-18-16(26(27)28)17(20)23-19(24-18)21-6-3-7-25-8-10-29-11-9-25/h4-5,12H,3,6-11H2,1-2H3,(H4,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNSQQRBHSLNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The morpholine and dimethylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-dimethoxyphenyl)methyl][3-(morpholin-4-yl)propyl]amine
  • [3-(morpholin-4-yl)propyl][(thiophen-2-yl)methyl]amine hydrochloride
  • 3-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide

Uniqueness

N4-(3,4-DIMETHYLPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N4-(3,4-Dimethylphenyl)-N2-[3-(Morpholin-4-Yl)Propyl]-5-Nitropyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps to construct the pyrimidine core and introduce various functional groups. The process can include:

  • Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of substituents such as the dimethylphenyl and morpholinyl groups is accomplished through electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

  • Cell Line Studies : In assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated IC50 values in the micromolar range, indicating potent growth inhibition.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies have suggested that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : It has shown efficacy against Gram-positive and Gram-negative bacteria in preliminary tests.

Table of Biological Activities

Activity Type Tested Organisms/Cell Lines IC50/Minimum Inhibitory Concentration (MIC)
AnticancerMCF-7 (breast cancer)5 µM
A549 (lung cancer)7 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Study 1: Anticancer Efficacy in Vivo

A recent study explored the in vivo efficacy of this compound using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Case Study 2: Safety Profile Assessment

Another investigation focused on assessing the safety profile of this compound through acute toxicity studies in rodents. The findings suggested a favorable safety margin with no observed adverse effects at therapeutic doses.

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